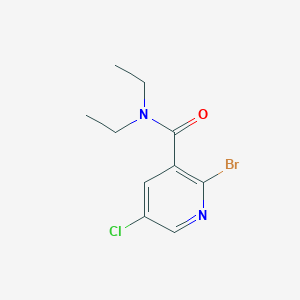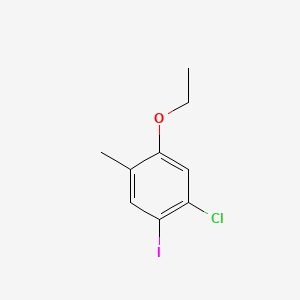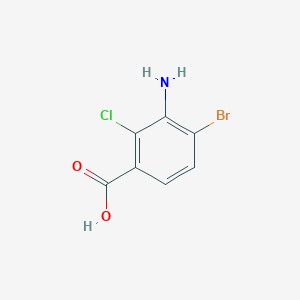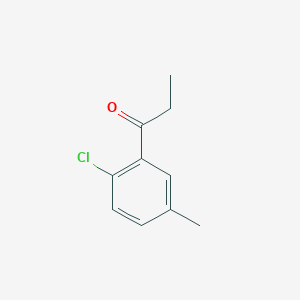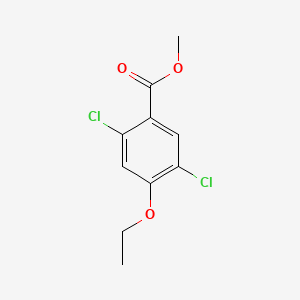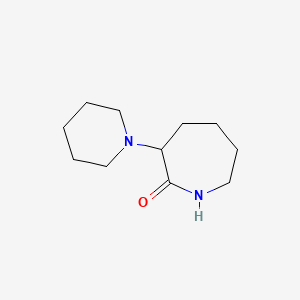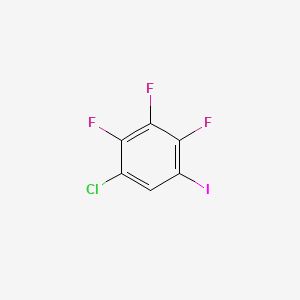
1-Chloro-2,3,4-trifluoro-5-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,3,4-trifluoro-5-iodobenzene is an organic compound with the molecular formula C6HClF3I It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3,4-trifluoro-5-iodobenzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the iodination of 1-chloro-2,3,4-trifluorobenzene using iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions . The reaction typically requires refluxing the reactants to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques, but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification methods to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2,3,4-trifluoro-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate.
Oxidation: Strong oxidizing agents like potassium permanganate may be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Applications De Recherche Scientifique
1-Chloro-2,3,4-trifluoro-5-iodobenzene has several applications in scientific research:
Biology: The compound can be used in the study of halogenated aromatic compounds and their biological interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 1-chloro-2,3,4-trifluoro-5-iodobenzene involves its interaction with various molecular targets. The presence of multiple halogens on the benzene ring can influence its reactivity and binding affinity to different substrates. The compound may act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles . Additionally, its unique electronic properties can affect its behavior in coupling reactions, facilitating the formation of new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
- 2-Chloro-4-fluoro-1-iodobenzene
- 1-Bromo-2-chloro-3,4-difluorobenzene
- 5-Chloro-1,3-difluoro-2-iodobenzene
Uniqueness: 1-Chloro-2,3,4-trifluoro-5-iodobenzene is unique due to the specific arrangement of halogens on the benzene ring. This arrangement can lead to distinct reactivity patterns and applications compared to other halogenated benzenes. For example, the presence of three fluorine atoms can enhance the compound’s stability and influence its electronic properties, making it suitable for specialized applications in materials science and pharmaceuticals .
Propriétés
Formule moléculaire |
C6HClF3I |
|---|---|
Poids moléculaire |
292.42 g/mol |
Nom IUPAC |
1-chloro-2,3,4-trifluoro-5-iodobenzene |
InChI |
InChI=1S/C6HClF3I/c7-2-1-3(11)5(9)6(10)4(2)8/h1H |
Clé InChI |
QBXBPLZHABCLLR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1I)F)F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


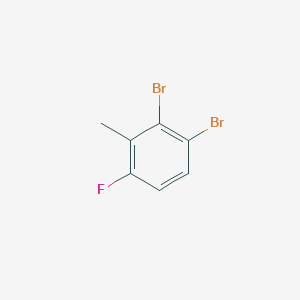
![benzyl N-[(3R,4R)-3-hydroxypiperidin-4-yl]carbamate](/img/structure/B14769795.png)
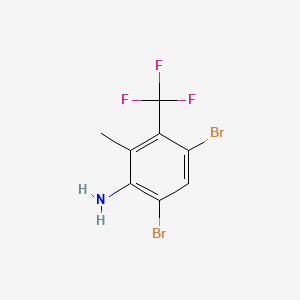


![(1R)-(2'-(Dimethylamino)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B14769810.png)
![Methyl 7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-2-enoate](/img/structure/B14769817.png)

